molecular formula C5H2Cl2INO2S B14851734 6-Chloro-4-iodopyridine-2-sulfonyl chloride

6-Chloro-4-iodopyridine-2-sulfonyl chloride

Cat. No.: B14851734
M. Wt: 337.95 g/mol
InChI Key: HAZHABHGTJTDSO-UHFFFAOYSA-N
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Description

6-Chloro-4-iodopyridine-2-sulfonyl chloride is a heterocyclic compound that contains both chlorine and iodine substituents on a pyridine ring, along with a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-iodopyridine-2-sulfonyl chloride typically involves the chlorination and iodination of pyridine derivatives, followed by the introduction of the sulfonyl chloride group. One common method involves the use of chlorinating agents such as thionyl chloride (SOCl₂) and iodinating agents like iodine monochloride (ICl) or iodotrimethylsilane (TMSI). The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and iodination processes, followed by sulfonylation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates and the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-4-iodopyridine-2-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-iodopyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The chlorine and iodine substituents can undergo substitution reactions, allowing for further functionalization of the molecule. These reactions are often facilitated by catalysts and specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-iodopyridine-4-sulfonyl chloride
  • 2-Chloro-6-iodopyridine-4-sulfonyl chloride
  • 4-Chloro-2-iodopyridine-6-sulfonyl chloride

Comparison

Compared to similar compounds, 6-Chloro-4-iodopyridine-2-sulfonyl chloride is unique due to the specific positioning of the chlorine, iodine, and sulfonyl chloride groups on the pyridine ring. This unique arrangement can influence its reactivity and the types of reactions it can undergo. For example, the position of the substituents can affect the compound’s ability to participate in coupling reactions and its overall stability .

Properties

Molecular Formula

C5H2Cl2INO2S

Molecular Weight

337.95 g/mol

IUPAC Name

6-chloro-4-iodopyridine-2-sulfonyl chloride

InChI

InChI=1S/C5H2Cl2INO2S/c6-4-1-3(8)2-5(9-4)12(7,10)11/h1-2H

InChI Key

HAZHABHGTJTDSO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1S(=O)(=O)Cl)Cl)I

Origin of Product

United States

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